
Chloromethyl 4'-(trifluoromethyl)benzyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Chloromethoxy)methyl]-4-(trifluoromethyl)benzene is an organic compound characterized by a benzene ring substituted with a chloromethoxy group and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Chloromethoxy)methyl]-4-(trifluoromethyl)benzene typically involves the chloromethylation of 4-(trifluoromethyl)benzene. This can be achieved through the reaction of 4-(trifluoromethyl)benzene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl methyl ether.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity 1-[(Chloromethoxy)methyl]-4-(trifluoromethyl)benzene.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(Chloromethoxy)methyl]-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The trifluoromethyl group, being an electron-withdrawing group, can direct electrophiles to the ortho and para positions on the benzene ring.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form benzyl alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation under controlled temperature conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonic acid, or other electrophilic substituted derivatives.
Oxidation and Reduction: Formation of benzoic acid or benzyl alcohol derivatives.
Applications De Recherche Scientifique
1-[(Chloromethoxy)methyl]-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-[(Chloromethoxy)methyl]-4-(trifluoromethyl)benzene involves its interaction with molecular targets through various pathways:
Nucleophilic Substitution: The chloromethoxy group can be targeted by nucleophiles, leading to the formation of new chemical bonds.
Electrophilic Aromatic Substitution: The trifluoromethyl group influences the reactivity of the benzene ring, directing electrophiles to specific positions.
Oxidation and Reduction: The compound can undergo redox reactions, altering its chemical structure and properties.
Comparaison Avec Des Composés Similaires
1-[(Chloromethoxy)methyl]-4-(trifluoromethyl)benzene can be compared with similar compounds such as:
1-(Chloromethyl)-4-methylbenzene: Similar in structure but lacks the trifluoromethyl group, resulting in different reactivity and applications.
1-(Chloromethyl)-4-nitrobenzene: Contains a nitro group instead of a trifluoromethyl group, leading to different chemical properties and uses.
1-(Chloromethyl)-4-fluorobenzene:
The uniqueness of 1-[(Chloromethoxy)methyl]-4-(trifluoromethyl)benzene lies in the presence of both the chloromethoxy and trifluoromethyl groups, which impart distinct chemical properties and reactivity patterns, making it valuable for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C9H8ClF3O |
|---|---|
Poids moléculaire |
224.61 g/mol |
Nom IUPAC |
1-(chloromethoxymethyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8ClF3O/c10-6-14-5-7-1-3-8(4-2-7)9(11,12)13/h1-4H,5-6H2 |
Clé InChI |
XRINXWWXEUPCCR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1COCCl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetate](/img/structure/B13707784.png)
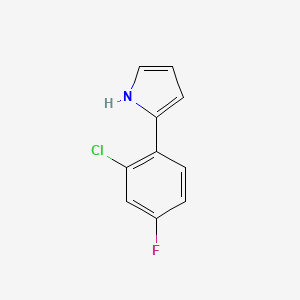
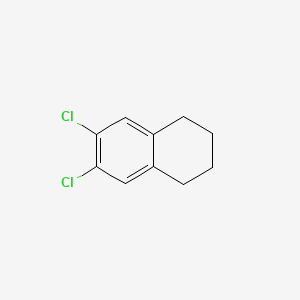
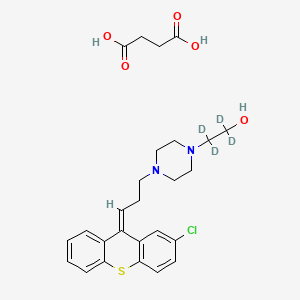
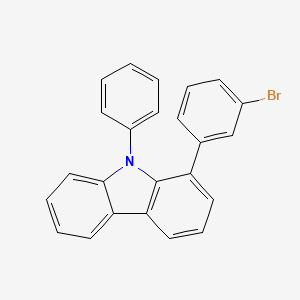
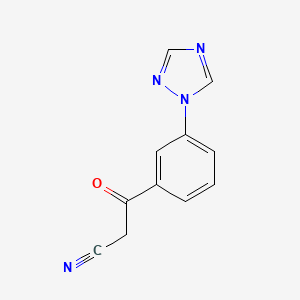
![Methyl 3-Fluoro-5-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]benzoate](/img/structure/B13707833.png)


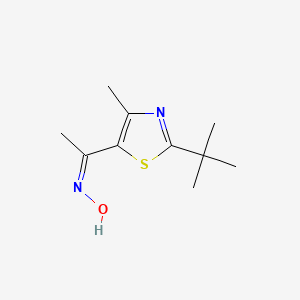
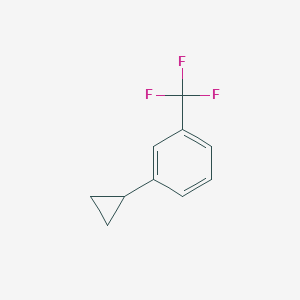

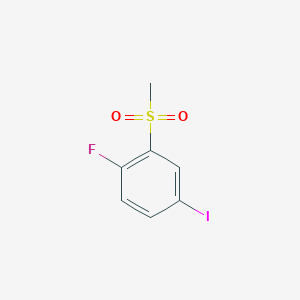
![3-[[4-(3-Pyridazinyl)phenyl]amino]benzoic Acid](/img/structure/B13707878.png)
